molecular formula C6H7NO2 B12442469 5-Methylpyridine-2,4(1H,3H)-dione

5-Methylpyridine-2,4(1H,3H)-dione

Cat. No.: B12442469
M. Wt: 125.13 g/mol
InChI Key: FXKUDVJUXMNPAW-UHFFFAOYSA-N
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Description

4-hydroxy-5-methyl-3H-pyridin-2-one is a heterocyclic compound that belongs to the class of pyridinones. This compound is characterized by a pyridine ring substituted with a hydroxyl group at the 4-position and a methyl group at the 5-position. Pyridinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-methyl-3H-pyridin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-2-methylpyridine with appropriate reagents under controlled conditions. For instance, the compound can be synthesized by the cyclization of 4-hydroxy-2-methylpyridine with formamide in the presence of a catalyst such as phosphoric acid .

Industrial Production Methods

In industrial settings, the production of 4-hydroxy-5-methyl-3H-pyridin-2-one may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-methyl-3H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of 4-oxo-5-methyl-3H-pyridin-2-one.

    Reduction: Formation of 4-hydroxy-5-methyl-3H-pyridin-2-ol.

    Substitution: Formation of various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-5-methyl-3H-pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-methyl-3H-pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential bacterial proteins. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-methylpyridine: Similar structure but lacks the 5-methyl group.

    5-hydroxy-2-methylpyridine: Similar structure but lacks the 4-hydroxy group.

    4-hydroxy-3-methylpyridine: Similar structure but the methyl group is at the 3-position.

Uniqueness

4-hydroxy-5-methyl-3H-pyridin-2-one is unique due to the specific positioning of the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that are not observed in its analogs, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

5-methyl-1H-pyridine-2,4-dione

InChI

InChI=1S/C6H7NO2/c1-4-3-7-6(9)2-5(4)8/h3H,2H2,1H3,(H,7,9)

InChI Key

FXKUDVJUXMNPAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)CC1=O

Origin of Product

United States

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